molecular formula C20H13Cl2N3O4 B6041402 4-Chloro-N-[3-(2-chlorobenzamido)phenyl]-3-nitrobenzamide

4-Chloro-N-[3-(2-chlorobenzamido)phenyl]-3-nitrobenzamide

Cat. No.: B6041402
M. Wt: 430.2 g/mol
InChI Key: KCXBZMMFKWILRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-N-[3-(2-chlorobenzamido)phenyl]-3-nitrobenzamide is a complex organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-[3-(2-chlorobenzamido)phenyl]-3-nitrobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-nitrobenzoyl chloride with 2-chloroaniline to form an intermediate, which is then further reacted with 4-chlorobenzoyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-[3-(2-chlorobenzamido)phenyl]-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group.

    Substitution: The chloro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles like sodium hydroxide for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathways.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can lead to various substituted benzamides .

Scientific Research Applications

4-Chloro-N-[3-(2-chlorobenzamido)phenyl]-3-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-N-[3-(2-chlorobenzamido)phenyl]-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro and chloro groups play a crucial role in its reactivity and binding affinity to these targets. The compound can interfere with biological pathways by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-Dichloro-N-(4-chlorophenyl)benzamide
  • N-(2,4-Dichlorophenyl)-2-nitrobenzamide

Uniqueness

4-Chloro-N-[3-(2-chlorobenzamido)phenyl]-3-nitrobenzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-chloro-N-[3-[(2-chlorobenzoyl)amino]phenyl]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2N3O4/c21-16-7-2-1-6-15(16)20(27)24-14-5-3-4-13(11-14)23-19(26)12-8-9-17(22)18(10-12)25(28)29/h1-11H,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCXBZMMFKWILRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.